molecular formula C11H21NO B1611021 1-(Diethylaminomethyl) cyclopentanecarboxaldehyde CAS No. 208349-33-1

1-(Diethylaminomethyl) cyclopentanecarboxaldehyde

Cat. No. B1611021
M. Wt: 183.29 g/mol
InChI Key: SUNGPOZQDDDPQC-UHFFFAOYSA-N
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Description

1-(Diethylaminomethyl) cyclopentanecarboxaldehyde (DAMC) is an organic compound that has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and the study of biochemical and physiological effects. DAMC is a colorless, odorless, and crystalline solid that is soluble in water and can be synthesized in a variety of ways. It is a versatile compound that has been used in a range of fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Organic Synthesis and Catalysis

Catalyst-Free Cycloaddition

A study developed a catalyst-free, one-pot three-component 1,3-dipolar cycloaddition involving diethyl 2-aminomalonate, benzaldehydes, and 3-nitro-2H-chromenes. This methodology highlights an efficient, diastereoselective synthesis route for polysubstituted benzopyrano[3,4-c]-pyrrolidines, showcasing a potential application in generating complex molecules from simpler precursors (Yang Jia & D. Du, 2013).

Ni(0)-Catalyzed Cyclization

Another research presented a Ni(0)-catalyzed bismetallative cyclization of 1,3-diene with a tethered aldehyde in the presence of Bu3SnSiMe3, leading to cyclized products useful in further coupling reactions. This demonstrates a synthetic pathway that could be explored with "1-(Diethylaminomethyl) cyclopentanecarboxaldehyde" for constructing cyclic compounds with functional side chains (Yoshihiro Sato, Nozomi Saito & Miwako Mori, 2002).

Material Science

Polymer Synthesis

The synthesis and characterization of thermally stable poly(ether-azomethine)s derived from dialdehydes demonstrate the utility of such compounds in high-performance polymer applications. This suggests potential uses for "1-(Diethylaminomethyl) cyclopentanecarboxaldehyde" in the development of new polymeric materials with specific properties (S. Ankushrao et al., 2017).

Chemical Analysis

Capillary Electrophoresis

The application of fluorescence derivatizing agents, such as o‐phthalaldehyde (OPA), for the separation and detection of cyanide and similar thiols by capillary electrophoresis highlights the analytical capabilities relevant to chemical warfare agent hydrolysis products. This indicates potential for "1-(Diethylaminomethyl) cyclopentanecarboxaldehyde" in analytical methodologies, particularly in enhancing detection sensitivity and specificity (C. Copper & G. Collins, 2004).

properties

IUPAC Name

1-(diethylaminomethyl)cyclopentane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-3-12(4-2)9-11(10-13)7-5-6-8-11/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNGPOZQDDDPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1(CCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572031
Record name 1-[(Diethylamino)methyl]cyclopentane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diethylaminomethyl) cyclopentanecarboxaldehyde

CAS RN

208349-33-1
Record name 1-[(Diethylamino)methyl]cyclopentane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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